molecular formula C20H35N5 B8271878 1-(3-Dimethylaminobutyl)-3-(3-diethylaminopropylamino)indazole

1-(3-Dimethylaminobutyl)-3-(3-diethylaminopropylamino)indazole

Cat. No. B8271878
M. Wt: 345.5 g/mol
InChI Key: YAWPQEBPKKHKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Dimethylaminobutyl)-3-(3-diethylaminopropylamino)indazole is a useful research compound. Its molecular formula is C20H35N5 and its molecular weight is 345.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Dimethylaminobutyl)-3-(3-diethylaminopropylamino)indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Dimethylaminobutyl)-3-(3-diethylaminopropylamino)indazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Dimethylaminobutyl)-3-(3-diethylaminopropylamino)indazole

Molecular Formula

C20H35N5

Molecular Weight

345.5 g/mol

IUPAC Name

N-[1-[3-(dimethylamino)butyl]indazol-3-yl]-N',N'-diethylpropane-1,3-diamine

InChI

InChI=1S/C20H35N5/c1-6-24(7-2)15-10-14-21-20-18-11-8-9-12-19(18)25(22-20)16-13-17(3)23(4)5/h8-9,11-12,17H,6-7,10,13-16H2,1-5H3,(H,21,22)

InChI Key

YAWPQEBPKKHKCU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=NN(C2=CC=CC=C21)CCC(C)N(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 60 ml of anhydrous N, N-dimethylformamide were added 7.50 g of the 1-(3-dimethylaminobutyl)-3-aminoindazole, 8.98 g of 3-bromopropyldiethylamine hydrobromide and 7.89 g of anhydrous potassium carbonate, and the mixture was stirred for 12 hours at 80° C. After cooling, the mixture was added with 80 ml of water and extracted with diethyl ether. The diethyl ether layer was extracted three times with 2N hydrochloric acid, and the hydrochloric acid layer was washed with diethyl ether. The pH of the layer was adjusted to at least 11 with potassium carbonate, and the alkali layer was extracted three times with chloroform. The chloroform layer was dried over anhydrous sodium sulfate, and chloroform was removed under reduced pressure. The residue thus obtained was subjected to an alumina-column chromatography (alumina: 200 g) using chloroform as the developing solvent to give 6.18 g of 1-(3-dimethylaminobutyl)-3-(3-diethylaminopropylamino)indazole having the following analytical values in a yield of 52%.
Quantity
60 mL
Type
reactant
Reaction Step One
Name
1-(3-dimethylaminobutyl)-3-aminoindazole
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
8.98 g
Type
reactant
Reaction Step One
Quantity
7.89 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 60 ml of anhydrous N,N-dimethylformamide were added 7.50 g of the 1-(3-dimethylaminobutyl)-3-aminoindazole, 8.98 g of 3-bromopropyldiethylamine hydr bromide and 7.89 g of anhydrous potassium carbonate, and the mixture was stirred for 12 hours at 80° C. After cooling, the mixture was added with 80 ml of water and extracted with diethyl ether. The diethyl ether layer was extracted three times with 2N hydrochloric acid, and the hydrochlor.ic acid layer was washed with diethyl ether. The pH of the layer was adjusted to at least 11 with potassium carbonate, and the alkali layer was extracted three times with chloroform. The chloroform layer was dried over anhydrous sodium sulfate, and chloroform was removed under reduced pressure. The residue thus obtained was subjected to an alumina-column chromatography (alumina: 200 g) using chloroform as the developing solvent to give 6.18 g of 1-(3-dimethylaminobutyl)-3-(3-diethylaminopropylamino)indazole having the following analytical values in a yield of 52%.
Quantity
60 mL
Type
reactant
Reaction Step One
Name
1-(3-dimethylaminobutyl)-3-aminoindazole
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
8.98 g
Type
reactant
Reaction Step One
Quantity
7.89 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.